
4-Amino-6-chloropyrimidine-5-carbonitrile
Overview
Description
4-Amino-6-chloropyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H3ClN4. It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as methanol and ethanol . This compound is known for its wide range of applications, particularly in the fields of agriculture, pharmaceuticals, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-6-chloropyrimidine-5-carbonitrile can be synthesized through various methods. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbonitrile with ammonia in a solvent such as 1,4-dioxane or methanol at low temperatures . The reaction typically proceeds as follows:
- Dissolve 4,6-dichloropyrimidine-5-carbonitrile in 1,4-dioxane or methanol.
- Cool the solution to 0°C using an ice bath.
- Add ammonia solution dropwise to the reaction mixture.
- Stir the mixture at 0°C for approximately 30 minutes.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amino derivatives, while oxidation reactions can produce nitro or hydroxyl derivatives .
Scientific Research Applications
4-Amino-6-chloropyrimidine-5-carbonitrile has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-6-chloropyrimidine-5-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine-5-carbonitrile: A precursor in the synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile.
4-Chloro-2-methylpyrimidine-5-carbonitrile: Another pyrimidine derivative with similar chemical properties.
4-Chloro-5-pyrimidinecarbonitrile:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its amino and chloro substituents allow for diverse chemical modifications, making it a versatile intermediate in various synthetic pathways .
Biological Activity
4-Amino-6-chloropyrimidine-5-carbonitrile (CAS Number: 60025-09-4) is a pyrimidine derivative recognized for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including an amino group and a carbonitrile moiety, contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.
- Molecular Formula : CHClN
- Molecular Weight : 154.56 g/mol
- Structural Characteristics : The presence of chlorine and amino groups enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
In Vitro Studies
A study assessed the antimicrobial efficacy of this compound using disk diffusion methods. The results indicated:
- Effective Concentration : 200 μg per disk.
- Inhibition Zones :
- S. aureus: 14–18 mm
- B. subtilis: 14–18 mm
- E. coli: Minimal activity observed.
This suggests that the compound may inhibit specific enzymes or disrupt cellular processes in microorganisms, although it was found to be ineffective against fungi like Candida albicans .
Anticancer Activity
The anticancer potential of pyrimidine derivatives, including this compound, has been explored extensively. Various studies have reported promising results regarding its cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
Toxicity Profile
Despite its therapeutic potential, this compound poses certain toxicity risks:
- Classified as toxic if ingested or inhaled.
- Skin contact may also lead to adverse effects, necessitating careful handling in laboratory settings .
Summary of Biological Activities
Activity Type | Pathogen/Cell Line | Effectiveness | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Moderate (14–18 mm) | Effective against Gram-positive bacteria |
Antimicrobial | Bacillus subtilis | Moderate (14–18 mm) | Effective against Gram-positive bacteria |
Anticancer | Various cancer cell lines | Promising (IC values reported) | Induces apoptosis and cell cycle arrest |
Toxicity | General | Toxic if ingested/inhaled | Handle with care |
Properties
IUPAC Name |
4-amino-6-chloropyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVMFCKRFRCMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483831 | |
Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60025-09-4 | |
Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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